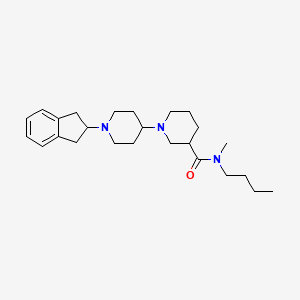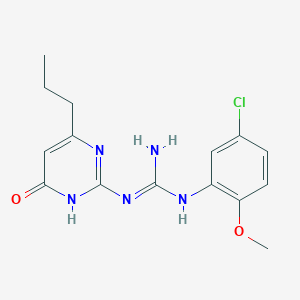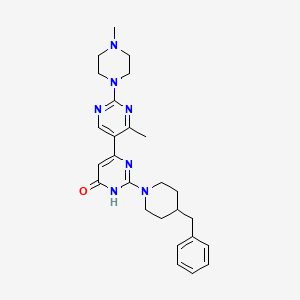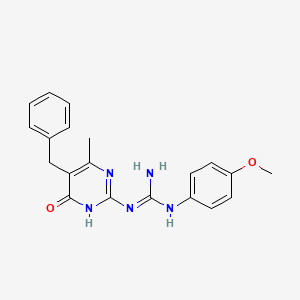
N-butyl-1'-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-1'-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1,4'-bipiperidine-3-carboxamide, commonly known as BIIBO3304, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIIBO3304 is a selective antagonist of the nicotinic acetylcholine receptor (nAChR) and has been shown to have promising effects in various preclinical studies.
Wirkmechanismus
BIIBO3304 is a selective antagonist of the N-butyl-1'-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1,4'-bipiperidine-3-carboxamide, which plays a crucial role in the cholinergic system. The this compound is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. BIIBO3304 binds to the receptor and prevents the activation of the channel, leading to a decrease in the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
BIIBO3304 has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia. Additionally, BIIBO3304 has been shown to reduce nicotine self-administration in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BIIBO3304 is its selectivity for the N-butyl-1'-(2,3-dihydro-1H-inden-2-yl)-N-methyl-1,4'-bipiperidine-3-carboxamide, which allows for more specific targeting of the receptor. However, one of the limitations of BIIBO3304 is its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BIIBO3304. One potential area of research is the development of more water-soluble analogs of the compound. Additionally, further studies are needed to determine the optimal dosing and administration methods for BIIBO3304 in various preclinical models. Finally, clinical trials are needed to determine the safety and efficacy of BIIBO3304 in humans for the treatment of various neurological disorders.
Synthesemethoden
The synthesis of BIIBO3304 involves a multi-step process that begins with the preparation of 1-(2-bromoethyl)-2,3-dihydro-1H-indene. This intermediate compound is then reacted with N-butyl-N-methylpiperidin-4-amine to form the bipiperidine intermediate. The final step involves the coupling of the bipiperidine intermediate with 3-isocyanato-benzoic acid to form the desired product, BIIBO3304.
Wissenschaftliche Forschungsanwendungen
BIIBO3304 has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to have promising effects in the treatment of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. BIIBO3304 has also been studied for its potential use in nicotine addiction treatment.
Eigenschaften
IUPAC Name |
N-butyl-1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O/c1-3-4-13-26(2)25(29)22-10-7-14-28(19-22)23-11-15-27(16-12-23)24-17-20-8-5-6-9-21(20)18-24/h5-6,8-9,22-24H,3-4,7,10-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLRWHLMJMAOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1CCCN(C1)C2CCN(CC2)C3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-phenylethyl)-4-[(8-quinolinylmethyl)amino]-2-pyrrolidinone](/img/structure/B5976898.png)
![3-chloro-N-(2-ethylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5976900.png)
![7-(ethylsulfonyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5976915.png)
![2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B5976918.png)
![N-isopropyl-2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5976919.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-methylbenzenesulfonamide](/img/structure/B5976922.png)
![N,N-dimethyl-5-[1-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5976930.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(2-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B5976938.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5976948.png)

![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5976969.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-oxo-1-indanecarboxamide](/img/structure/B5976995.png)

